Diflumidone
Overview
Description
Diflumidone is a non-steroidal anti-inflammatory drug . It is used for research purposes and not intended for medicinal or household use .
Synthesis Analysis
The synthesis of Diflumidone involves complex chemical processes. The product is not in stock and may be available by custom synthesis . The chemical formula of Diflumidone is C14H11F2NO3S .Molecular Structure Analysis
The molecular structure of Diflumidone is complex. It has a molecular weight of 311.04 and an elemental composition of C, 54.02; H, 3.56; F, 12.21; N, 4.50; O, 15.42; S, 10.30 .Scientific Research Applications
Pharmacological Basis and Therapeutic Applications
Diflumidone's pharmacological properties are not directly discussed in the available literature. However, related compounds such as curcumin, a major component of turmeric, have been extensively studied. Curcumin is known for its anti-inflammatory effects, influencing transcription factors, enzymes, and cytokines involved in inflammation. This has implications in chronic diseases like cancer, neurological disorders, and cardiovascular diseases. Aggarwal and Sung (2009) highlight curcumin's role in modulating inflammatory transcription factors like nuclear factor kappaB and enzymes like cyclooxygenase 2 and 5 lipoxygenase, providing a foundation for understanding similar compounds like diflumidone (Aggarwal & Sung, 2009).
Curcumin in Clinical Trials
Clinical trials have tested curcumin's efficacy in various diseases. For instance, a study by Chandran and Goel (2012) found curcumin to be effective and safe in treating rheumatoid arthritis, indicating its potential in inflammatory conditions (Chandran & Goel, 2012). Gupta et al. (2012) discuss curcumin's therapeutic roles in numerous conditions including cancer, heart disease, arthritis, and various inflammatory diseases, providing insights into how diflumidone might be applied in similar contexts (Gupta, Patchva, & Aggarwal, 2012).
Anti-Inflammatory and Anti-Cancer Properties
Research also shows that curcumin, similar to diflumidone in structure, has notable anti-inflammatory and anti-cancer properties. A study by Lee et al. (2013) discusses curcumin's role in neuropharmacology, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as its anti-cancer properties (Lee et al., 2013). Additionally, Narayanaswamy and Veeraragavan (2020) emphasize the anti-inflammatory activity of natural compounds including curcumin, which could be relevant for understanding diflumidone's potential applications (Narayanaswamy & Veeraragavan, 2020).
Safety And Hazards
properties
IUPAC Name |
N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDOSAQLCZTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22737-01-5 (hydrochloride salt) | |
Record name | Diflumidone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177275 | |
Record name | Diflumidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diflumidone | |
CAS RN |
22736-85-2 | |
Record name | Diflumidone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflumidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLUMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.